2-[4-(2-Butyl)-piperazin-1-yl]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTLQCZUMQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283411 | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-98-1 | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 2 4 2 Butyl Piperazin 1 Yl Ethanol
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves imaginary bond cleavages, known as disconnections, and functional group interconversions (FGIs) to identify potential synthetic routes.
Disconnection Approaches for the Piperazine (B1678402) Core and Side Chains
The primary disconnections for 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol target the carbon-nitrogen (C-N) bonds of the piperazine ring. Given the structure, two main disconnection strategies can be envisioned, breaking the molecule down into the piperazine core and the respective side chains.
Strategy A: Disconnection of both N-alkyl side chains from the piperazine ring. This approach identifies piperazine as the central building block. The two side chains, a 2-butyl group and a 2-hydroxyethyl group, are then considered as separate electrophilic synthons.
Strategy B: Disconnection of one N-alkyl side chain at a time. This leads to two possible monosubstituted piperazine intermediates: 1-(2-butyl)piperazine (B1272194) or 1-(2-hydroxyethyl)piperazine. This is often a more practical approach as it allows for a stepwise and controlled introduction of the substituents, minimizing the formation of symmetrically disubstituted byproducts.
A visual representation of these disconnection approaches is shown below:
| Disconnection Strategy | Intermediate Synthons | Corresponding Reagents (Synthetic Equivalents) |
| Strategy A | Piperazine dianion, 2-butyl cation, 2-hydroxyethyl cation | Piperazine, 2-halobutane, 2-haloethanol or ethylene (B1197577) oxide |
| Strategy B-1 | 1-(2-Hydroxyethyl)piperazine, 2-butyl cation | 1-(2-Hydroxyethyl)piperazine, 2-halobutane or butan-2-one (for reductive amination) |
| Strategy B-2 | 1-(2-Butyl)piperazine, 2-hydroxyethyl cation | 1-(2-Butyl)piperazine, 2-haloethanol or ethylene oxide |
Functional Group Interconversions (FGIs) in Synthetic Planning
Functional group interconversions (FGIs) are a key aspect of retrosynthetic planning, allowing for the transformation of one functional group into another to facilitate a particular disconnection or synthetic step. In the context of synthesizing this compound, FGIs could be considered for the hydroxyl group of the ethanol (B145695) side chain. For instance, the hydroxyl group could be retrosynthetically derived from a more reactive functional group, such as an ester or an aldehyde, which could then be reduced in a forward synthetic step. However, given the accessibility of 2-haloethanols, direct incorporation of the hydroxyethyl (B10761427) moiety is a more straightforward approach.
Identification of Key Synthons and Their Synthetic Equivalents
Based on the disconnection approaches, several key synthons and their corresponding commercially available or readily synthesizable synthetic equivalents can be identified.
| Synthon | Type | Synthetic Equivalent |
| Piperazine | Nucleophile | Piperazine |
| 1-(2-Hydroxyethyl)piperazine | Nucleophile | 1-(2-Hydroxyethyl)piperazine |
| 1-(2-Butyl)piperazine | Nucleophile | 1-(sec-Butyl)piperazine hydrochloride sigmaaldrich.com |
| 2-Butyl cation | Electrophile | 2-Bromobutane (B33332), 2-Chlorobutane, Butan-2-one |
| 2-Hydroxyethyl cation | Electrophile | 2-Chloroethanol (B45725) nist.gov, 2-Bromoethanol, Ethylene Oxide |
Forward Synthetic Pathways
The forward synthesis of this compound can be achieved through several methods, with nucleophilic substitution being a prominent strategy.
Nucleophilic Substitution Reactions for Piperazine Alkylation
N-alkylation of piperazines is a common method for introducing alkyl substituents. This typically involves the reaction of a nucleophilic piperazine nitrogen with an electrophilic alkylating agent. A significant challenge in the synthesis of unsymmetrically disubstituted piperazines is controlling the selectivity to obtain the desired mono- or di-substituted product.
A practical and widely used method for the N-alkylation of piperazines involves the use of alkyl halides. The synthesis of this compound can be approached in two ways using this method:
Route 1: Alkylation of 1-(2-Hydroxyethyl)piperazine
This route begins with the commercially available 1-(2-hydroxyethyl)piperazine. This intermediate is then alkylated with a 2-halobutane (e.g., 2-bromobutane or 2-chlorobutane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme: 1-(2-Hydroxyethyl)piperazine + 2-Halobutane --(Base)--> this compound
Typical Reaction Conditions: Commonly used bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and the reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) at elevated temperatures.
Route 2: Alkylation of 1-(sec-Butyl)piperazine
Alternatively, the synthesis can commence with 1-(sec-butyl)piperazine, which is then reacted with a 2-haloethanol, such as 2-chloroethanol. Similar to the first route, a base is required to drive the reaction to completion.
Reaction Scheme: 1-(sec-Butyl)piperazine + 2-Haloethanol --(Base)--> this compound
Typical Reaction Conditions: The reaction conditions are similar to those in Route 1, often employing a carbonate base in a suitable solvent like acetonitrile or an alcohol.
The choice between these two routes may depend on the availability and cost of the starting materials. Both 1-(2-hydroxyethyl)piperazine and 1-(sec-butyl)piperazine are commercially available.
Below is a table summarizing typical conditions for the nucleophilic substitution alkylation of piperazine derivatives, based on analogous reactions found in the literature. epo.org
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) |
| 1-(2-Hydroxyethyl)piperazine | 2-Bromobutane | K₂CO₃ | Acetonitrile | 80-85 |
| 1-(sec-Butyl)piperazine | 2-Chloroethanol | Na₂CO₃ | Ethanol | Reflux |
Reaction with Piperazine or N-Butylpiperazine Intermediates
The synthesis of this compound can be effectively achieved through the sequential N-alkylation of piperazine or the direct alkylation of a monosubstituted intermediate. This classical approach relies on nucleophilic substitution reactions where the nitrogen atom of the piperazine ring attacks an electrophilic alkylating agent.
One primary route involves a two-step sequence starting with piperazine. To avoid the formation of undesired N,N'-dialkylated byproducts, a protecting group strategy is often employed. researchgate.net For instance, one nitrogen of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). The remaining free secondary amine can then be reacted with a 2-butyl halide (e.g., 2-bromobutane). Following the introduction of the 2-butyl group, the Boc protecting group is removed under acidic conditions. The resulting N-(2-butyl)piperazine intermediate is then reacted with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide, in the presence of a base to yield the final product.
Alternatively, the order of substitution can be reversed. Piperazine can first be reacted with 2-chloroethanol to form N-(2-hydroxyethyl)piperazine. This intermediate is then subsequently alkylated with a 2-butyl halide. However, controlling selectivity in the initial step to favor mono-alkylation can be challenging, often requiring a large excess of piperazine. mdpi.com
A more direct, albeit potentially lower-yielding, approach is the direct alkylation of piperazine without protecting groups. This method relies on careful control of stoichiometry and reaction conditions to maximize the formation of the mono-alkylated product. google.com However, separating the desired product from unreacted starting material and the symmetrically disubstituted byproduct, N,N'-bis(2-butyl)piperazine or N,N'-bis(2-hydroxyethyl)piperazine, often complicates purification. researchgate.net
| Starting Material | Reagent 1 | Reagent 2 | Key Considerations |
| Piperazine | 1. Boc-anhydride 2. 2-Butyl halide | 1. Acid (deprotection) 2. 2-Chloroethanol | Good control over selectivity, additional protection/deprotection steps required. researchgate.net |
| Piperazine | 2-Chloroethanol | 2-Butyl halide | Risk of dialkylation in the first step; may require a large excess of piperazine. mdpi.com |
| N-(2-hydroxyethyl)piperazine | 2-Butyl halide | N/A | Direct route, but requires the synthesis or purchase of the starting monosubstituted piperazine. |
| N-(2-Butyl)piperazine | 2-Chloroethanol | N/A | Direct route, but requires the synthesis or purchase of the starting monosubstituted piperazine. |
Reductive Amination Approaches to N-Substitution
Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable for the N-alkylation of piperazine derivatives. mdpi.comnih.gov This approach typically involves the reaction of a secondary amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the alkylated amine.
To synthesize this compound via this method, the most logical strategy involves reacting N-(2-hydroxyethyl)piperazine with butan-2-one. The reaction is typically carried out in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov The use of butan-2-one is critical for introducing the secondary butyl (2-butyl) group.
The general mechanism proceeds as follows:
The secondary amine of N-(2-hydroxyethyl)piperazine attacks the carbonyl carbon of butan-2-one.
A tetrahedral intermediate is formed, which then eliminates water to generate a tertiary iminium ion.
The reducing agent, typically a hydride source, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the N-(2-butyl) bond and yielding the final product.
This one-pot procedure is often favored for its operational simplicity and the high selectivity afforded by modern reducing agents, which are generally compatible with a wide range of functional groups and are less prone to reducing the starting ketone. thieme-connect.com
| Amine Substrate | Carbonyl Compound | Reducing Agent | Typical Solvent |
| N-(2-hydroxyethyl)piperazine | Butan-2-one | Sodium triacetoxyborohydride mdpi.com | Dichloroethane (DCE) nih.gov |
| N-(2-hydroxyethyl)piperazine | Butan-2-one | Sodium cyanoborohydride nih.gov | Methanol (B129727) (MeOH) |
Chain Extension Reactions of Piperazine Derivatives
Chain extension methodologies provide an alternative route for modifying piperazine scaffolds. These reactions typically involve the ring-opening of an activated cyclic amine precursor to attach a functionalized chain to a nucleophile. In the context of synthesizing this compound, this strategy can be envisioned starting from N-(2-butyl)piperazine.
A relevant approach involves using activated reagents that serve as a source for the 2-hydroxyethyl group. For instance, methods have been developed using activated forms of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an ethyl piperazine source. mdpi.comresearchgate.net In a hypothetical adaptation, N-(2-butyl)piperazine could act as a nucleophile, attacking an activated species that, upon reaction and workup, delivers a 2-hydroxyethyl moiety.
More commonly, chain extension refers to the elongation of a substituent already present on the piperazine ring. However, the term can also describe the addition of a new chain. A direct and classical example of chain extension is the reaction of N-(2-butyl)piperazine with ethylene oxide. The nucleophilic nitrogen attacks one of the carbons of the epoxide ring, leading to ring-opening and the direct formation of the 2-hydroxyethyl group on the piperazine nitrogen. This reaction must be performed under controlled conditions to prevent polymerization of the ethylene oxide.
| Piperazine Derivative | Reagent | Reaction Type | Product |
| N-(2-Butyl)piperazine | Ethylene Oxide | Epoxide Ring-Opening | This compound |
| N-(2-Butyl)piperazine | 2-Chloroethanol | Nucleophilic Substitution | This compound |
Multi-component Reactions in Piperazine Functionalization
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient strategy for constructing complex molecules like functionalized piperazines. ensta-paris.fr The synthesis of piperazine derivatives can be achieved through MCRs that involve the ring cleavage of precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org
In a hypothetical MCR approach to this compound, one could envision a one-pot reaction combining a source for the 2-butylamino group, a source for the 2-hydroxyethylamino group, and a two-carbon linker that forms the other side of the piperazine ring. For example, a transition-metal-catalyzed reaction could potentially couple 2-butylamine, ethanolamine (B43304), and a molecule like 1,2-dichloroethane.
More established MCRs often build the piperazine ring from acyclic precursors. Isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for generating molecular diversity and could be adapted to create complex piperazine structures, although this might represent a more circuitous route to the target compound. nih.govensta-paris.fr A more direct MCR could involve the in-situ activation of DABCO with an alkyl halide, followed by nucleophilic attack and ring opening, which has been used to generate unsymmetrical piperazines. rsc.org For the target molecule, this could involve activating DABCO, followed by sequential or concurrent reaction with nucleophiles related to the butyl and hydroxyethyl groups.
Reaction Conditions and Optimization
The successful synthesis of this compound is highly dependent on the careful selection and optimization of reaction conditions. Factors such as the solvent, base, and catalyst play a pivotal role in determining reaction rates, yields, and the selectivity of N-alkylation.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly influence the outcome of N-alkylation reactions by stabilizing reactants, transition states, and intermediates. ajgreenchem.com The rate of nucleophilic substitution reactions, such as the alkylation of piperazine with an alkyl halide, is affected by solvent properties including polarity, polarizability, and hydrogen bonding capabilities. researchgate.net
Protic Solvents: Solvents like ethanol and methanol can solvate both the amine nucleophile and the halide leaving group through hydrogen bonding. While this can stabilize the leaving group, it can also solvate the amine, potentially reducing its nucleophilicity and slowing the reaction rate. ajgreenchem.com
Aprotic Polar Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective for N-alkylation. They can dissolve the reactants and stabilize charged intermediates and transition states, often leading to accelerated reaction rates compared to nonpolar solvents. rsc.org
Aprotic Nonpolar Solvents: Solvents like toluene (B28343) or dichloromethane (B109758) (DCM) are also used, particularly in reductive amination protocols. researchgate.netnih.gov
The reaction between piperazine and benzyl (B1604629) bromide, a model for N-alkylation, showed that the rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. researchgate.net This indicates that a complex interplay of solvent-solute interactions governs the reaction kinetics. For instance, a solvent's ability to stabilize the transition state more than the reactants will accelerate the reaction. researchgate.net
| Reaction Type | Solvent | Rationale/Effect |
| N-Alkylation (with alkyl halide) | Acetonitrile, DMF | Aprotic polar solvents, facilitate SN2 reactions. researchgate.net |
| N-Alkylation (with alkyl halide) | Ethanol | Protic solvent, can solvate reactants and leaving groups. google.com |
| Reductive Amination | Dichloroethane (DCE) | Aprotic solvent, common for reactions with NaBH(OAc)₃. nih.gov |
| Reductive Amination | Methanol | Protic solvent, used with NaCNBH₃. nih.gov |
Role of Bases and Catalysts in N-Alkylation
Bases and catalysts are crucial for facilitating the N-alkylation of piperazines, ensuring the reaction proceeds efficiently and with high selectivity.
Bases: In N-alkylation reactions involving alkyl halides, a base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct. Without a base, the acid would protonate the nitrogen atoms of the piperazine, rendering them non-nucleophilic and halting the reaction. Common bases used for this purpose are inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.netrsc.org The choice of base can affect reaction rates and, in some cases, selectivity.
Catalysts: The role of catalysts depends on the specific synthetic route.
Phase-Transfer Catalysts: In reactions with poor solubility, a phase-transfer catalyst can be used to shuttle the reactants between an aqueous and an organic phase.
Nucleophilic Catalysts: The addition of iodide salts (e.g., NaI, KI) can act as a catalyst in reactions with alkyl chlorides or bromides. Through the Finkelstein reaction, the iodide converts the alkyl halide in situ to the more reactive alkyl iodide, accelerating the rate of substitution. nih.gov
Acid Catalysts: In reductive amination, a catalytic amount of acid (like acetic acid) is often used to facilitate the dehydration of the initial carbinolamine intermediate, thereby promoting the formation of the key iminium ion. thieme-connect.com
Metal Catalysts: While more common for N-arylation, certain metal catalysts can be employed for N-alkylation. For example, bifunctional catalysts containing a metal (like Palladium) and a basic site (like MgO) have been developed for the selective monoalkylation of amines with alcohols. scispace.com Copper-based catalysts have also been reported for three-component reactions to form unsymmetrical piperazines. rsc.org
| Reaction Type | Reagent | Function | Example |
| N-Alkylation (with alkyl halide) | K₂CO₃, Cs₂CO₃, DIPEA | Base (Acid Scavenger) | Neutralizes HX byproduct. researchgate.netrsc.org |
| N-Alkylation (with alkyl halide) | NaI, KI | Nucleophilic Catalyst | Converts R-Cl/R-Br to more reactive R-I. nih.gov |
| Reductive Amination | Acetic Acid | Acid Catalyst | Promotes iminium ion formation. thieme-connect.com |
| N-Alkylation (with alcohol) | Pd/MgO | Bifunctional Catalyst | Enables direct alkylation with alcohols. scispace.com |
Temperature and Pressure Optimization for Yield and Purity
The optimization of temperature and pressure is a critical aspect in the synthesis of N-alkylated piperazines to maximize product yield and purity while minimizing side reactions. The N-alkylation of a piperazine core, such as the reaction between 1-(2-hydroxyethyl)piperazine and a 2-butyl halide, is typically sensitive to these parameters.
Elevated temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, such as over-alkylated or elimination products. Conversely, lower temperatures might result in impractically slow reaction kinetics. Therefore, a systematic approach to temperature optimization is necessary.
Pressure primarily becomes a significant factor when dealing with volatile reactants or when trying to influence the equilibrium of a reaction that involves a change in the number of moles of gas. For the synthesis of N-alkyl piperazines in the liquid phase, the reaction is often conducted at atmospheric pressure or under a slight positive pressure of an inert gas to prevent the ingress of moisture and air. However, in certain industrial processes, particularly those involving reductive amination, higher pressures of hydrogen gas are employed. google.comgoogle.com
A hypothetical optimization study for the N-alkylation of 1-(2-hydroxyethyl)piperazine with 2-bromobutane could yield data similar to that presented in the following table.
Table 1: Hypothetical Temperature and Pressure Optimization for the Synthesis of this compound
| Entry | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 1 | 24 | 45 | 92 |
| 2 | 80 | 1 | 12 | 75 | 95 |
| 3 | 100 | 1 | 8 | 85 | 90 |
| 4 | 120 | 1 | 6 | 82 | 85 |
| 5 | 80 | 5 | 12 | 78 | 96 |
From this hypothetical data, a temperature of around 80-100°C at atmospheric pressure appears to offer a good balance between reaction time, yield, and purity.
Stereochemical Considerations in Synthesis
The presence of a chiral center in the 2-butyl group of this compound introduces stereochemical challenges that must be addressed to produce an enantiomerically pure or enriched product.
The primary challenge in introducing a chiral butyl moiety is controlling the stereochemistry at the carbon atom attached to the piperazine nitrogen. Direct alkylation of 1-(2-hydroxyethyl)piperazine with a racemic 2-halobutane will result in a racemic mixture of the final product. To obtain a single enantiomer, either a stereospecific synthesis or a resolution of the racemic mixture is required.
Strategies to address this challenge include:
Use of Enantiomerically Pure Starting Materials: Starting with an enantiomerically pure form of 2-halobutane would lead to the desired enantiomer of the final product, assuming the reaction proceeds with retention or predictable inversion of configuration.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the piperazine ring to direct the incoming 2-butyl group to a specific face of the molecule, followed by the removal of the auxiliary.
Kinetic Resolution: A chiral reagent or catalyst can be used to selectively react with one enantiomer of a racemic starting material or intermediate, leaving the other enantiomer unreacted.
Enantioselective synthesis provides a more elegant and efficient way to obtain chiral piperazine derivatives. Several approaches have been developed for the asymmetric synthesis of substituted piperazines. nih.govrsc.org
Asymmetric Catalysis: The use of a chiral catalyst, such as a transition metal complex with a chiral ligand, can facilitate the enantioselective addition of the butyl group. For instance, asymmetric reductive amination of a suitable ketone with 1-(2-hydroxyethyl)piperazine in the presence of a chiral catalyst could yield the desired enantiomer.
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from natural sources as starting materials. For example, a chiral amino acid could be elaborated through a series of reactions to form the chiral piperazine ring with the desired stereochemistry. rsc.org
Asymmetric Lithiation: The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base can deprotonate the piperazine ring enantioselectively, followed by quenching with an electrophile to introduce the desired substituent with high enantiomeric excess. whiterose.ac.uk
Table 2: Comparison of Enantioselective Strategies for Piperazine Derivatives
| Strategy | Advantages | Disadvantages |
| Asymmetric Catalysis | High enantioselectivity, low catalyst loading. | Catalyst can be expensive and sensitive. |
| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited to the stereochemistry of the starting material. |
| Asymmetric Lithiation | Good for creating specific stereoisomers. | Requires cryogenic temperatures and highly reactive reagents. |
Large-Scale Synthetic Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production requires significant modifications to the synthetic protocol to ensure safety, efficiency, and cost-effectiveness.
Adapting a laboratory procedure for the synthesis of this compound for large-scale production involves several key considerations:
Reagent Selection: Reagents that are hazardous, expensive, or difficult to handle on a large scale should be replaced with safer and more economical alternatives.
Solvent Choice: The choice of solvent is critical. Ideally, the solvent should be inexpensive, non-toxic, and easily recyclable.
Process Control and Automation: On a large scale, manual control of reaction parameters is not feasible. Automated systems are used to monitor and control temperature, pressure, pH, and reagent addition rates.
Purification Methods: Chromatographic purification, which is common in the lab, is often not practical for large quantities. Crystallization, distillation, and extraction are preferred methods for purification on an industrial scale.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors for large-scale synthesis, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. nih.govmdpi.com
Table 3: Comparison of Laboratory vs. Large-Scale Synthesis Parameters
| Parameter | Laboratory Scale | Large-Scale Production |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Jacketed vessel with heat transfer fluid |
| Reagent Addition | Manual (pipette, syringe) | Automated pumps |
| Mixing | Magnetic stirrer | Mechanical agitator |
| Purification | Column chromatography | Crystallization, distillation |
| Process Type | Batch | Batch or Continuous Flow |
Computational and Theoretical Investigations of 2 4 2 Butyl Piperazin 1 Yl Ethanol
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict a range of molecular properties with a good balance between accuracy and computational cost.
A primary step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state on the potential energy surface. For 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. The energetic stability of the molecule would be quantified by its total electronic energy, providing a measure of its thermodynamic stability.
Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties. Key aspects include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting regions of positive and negative electrostatic potential.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific calculated data is not available.
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.
Ab Initio Calculations for Electronic Structure and Reactivity
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. These calculations would provide a more refined understanding of the electronic structure and could be used to investigate reaction mechanisms and transition states involving this compound with high confidence.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The piperazine (B1678402) ring in this compound typically adopts a chair conformation to minimize steric and torsional strain.
The substituents on the piperazine ring—the 2-butyl group at the N4 position and the ethanol (B145695) group at the N1 position—can be oriented in either axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. A detailed conformational analysis would involve:
Identifying all possible low-energy conformers resulting from the chair-flip of the piperazine ring and rotation around the single bonds of the butyl and ethanol side chains.
Calculating the relative energies of these conformers using quantum chemical methods (like DFT).
Determining the Boltzmann population distribution of the conformers at a given temperature to identify the most prevalent structures.
For 2-substituted piperazines, studies have shown a preference for the axial conformation in certain cases, which can be stabilized by factors like intramolecular hydrogen bonding. A thorough computational study would be required to determine the specific conformational preferences of this compound.
Investigation of Piperazine Ring Conformations (Chair, Boat)
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, typically adopts two primary low-energy conformations: the chair and the boat. The chair conformation is generally the most stable due to the minimization of torsional strain and steric hindrance. In this conformation, the substituents on the ring carbons and nitrogens can be oriented in either axial or equatorial positions.
For N-substituted piperazines, the chair conformation is thermodynamically favored. nih.gov The boat conformation, while less stable, can exist as a flexible intermediate in the process of ring inversion. The energy difference between the chair and boat forms can be influenced by the nature and size of the substituents on the nitrogen atoms. In the case of this compound, the presence of a 2-butyl group on one nitrogen and an ethanol group on the other will influence the equilibrium between different chair conformers. The bulky 2-butyl group would be expected to preferentially occupy an equatorial position to minimize steric interactions.
| Conformation | Relative Stability | Key Features |
| Chair | More Stable | Staggered arrangement of atoms, minimizing torsional strain. Substituents can be axial or equatorial. |
| Boat | Less Stable | Eclipsed arrangement of some atoms, leading to higher energy. Can act as a transitional state. |
Rotameric States of the Butyl and Ethanol Side Chains
For the 2-butyl group, rotation around the C-C bonds will lead to different spatial arrangements of the methyl and ethyl fragments. Similarly, the ethanol side chain has rotational freedom around the C-C and C-O bonds. The populations of different rotamers are governed by a Boltzmann distribution, with lower energy conformers being more populated. nih.gov Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the potential energy surface for bond rotations and identify the most stable rotameric states. mdpi.com The preferred rotamers will be those that minimize steric clashes and maximize favorable intramolecular interactions.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
The three-dimensional structure of this compound is further stabilized by a network of intramolecular interactions. These non-covalent interactions play a critical role in determining the preferred conformation of the molecule.
Hydrogen Bonding: The ethanol side chain contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor. The nitrogen atoms of the piperazine ring, with their lone pairs of electrons, can act as hydrogen bond acceptors. Therefore, an intramolecular hydrogen bond can form between the hydroxyl proton and one of the piperazine nitrogens. Computational studies on similar ether-linked 2-substituted piperazines have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.gov This interaction would likely favor a conformation where the ethanol side chain folds back towards the piperazine ring.
Molecular Electrostatic Potential (MEP) Mapping
Identification of Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of different electrostatic potential. Typically, red represents regions of high negative potential (electron-rich), while blue represents regions of high positive potential (electron-poor). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show regions of negative electrostatic potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group, due to the presence of lone pairs of electrons. Regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton of the ethanol group.
Prediction of Reactive Sites and Interaction Preferences
The MEP map is a valuable tool for predicting the reactive behavior of a molecule. Regions of negative electrostatic potential are indicative of sites susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Based on the expected MEP map of this compound:
The electron-rich nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group would be the preferred sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. researchgate.net
The electron-deficient hydrogen atoms, especially the hydroxyl proton, would be the primary sites for interaction with nucleophiles or for acting as hydrogen bond donors.
This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
Transition State Calculations and Activation Energies
Transition state theory is a cornerstone of computational chemistry, allowing for the calculation of reaction rates from the properties of the reactants and the transition state. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, is a key parameter derived from these calculations.
In the context of the synthesis of this compound, a plausible synthetic pathway is the SN2 reaction between 2-(piperazin-1-yl)-ethanol and a 2-butyl halide (e.g., 2-bromobutane). In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-butyl halide and displacing the halide ion.
Computational studies on analogous SN2 reactions involving the N-alkylation of amines have been performed using methods such as Density Functional Theory (DFT). These studies calculate the geometries and energies of the reactants, the transition state, and the products. The transition state for such a reaction would feature a pentacoordinate carbon atom, with the nucleophilic nitrogen and the leaving group positioned on opposite sides.
A hypothetical data table for the activation energies of the N-alkylation of a piperazine derivative with different butyl halides, based on general principles of SN2 reactions, is presented below. It is important to note that these are illustrative values for a model system and not experimentally determined or specifically calculated values for this compound.
Table 1: Hypothetical Activation Energies for the N-Alkylation of 2-(piperazin-1-yl)-ethanol with 2-Butyl Halides (Illustrative)
| Leaving Group | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| 2-Iodobutane | Acetonitrile (B52724) | 18.5 |
| 2-Bromobutane (B33332) | Acetonitrile | 20.2 |
| 2-Chlorobutane | Acetonitrile | 22.8 |
| 2-Fluorobutane | Acetonitrile | 28.1 |
The trend in activation energies reflects the leaving group ability of the halogens, with iodide being the best leaving group and fluoride (B91410) being the poorest. This is consistent with the principle that a lower activation energy corresponds to a faster reaction rate.
Simulations of Key Synthetic Steps
Molecular dynamics (MD) simulations and other computational techniques can be used to simulate the dynamic processes of a chemical reaction, providing a more detailed picture of the reaction pathway. For the synthesis of this compound, simulations of the key synthetic steps would offer insights into solvent effects, conformational changes, and the role of different reagents.
One of the key synthetic steps that could be simulated is the reductive amination of 2-(piperazin-1-yl)-ethanol with butan-2-one. This two-step process involves the initial formation of an iminium ion intermediate, followed by its reduction. Computational simulations could model the approach of the amine to the ketone, the dehydration step to form the iminium ion, and the subsequent hydride attack from a reducing agent like sodium triacetoxyborohydride (B8407120).
These simulations would typically be performed using a combination of quantum mechanics (QM) for the reacting species and molecular mechanics (MM) for the solvent environment (QM/MM methods). This approach allows for the accurate modeling of the electronic changes during bond formation and breaking while accounting for the influence of the surrounding solvent molecules.
A data table summarizing the expected key findings from such a simulation is provided below. Again, this is a hypothetical representation based on general principles of reductive amination simulations.
Table 2: Hypothetical Simulation Parameters and Key Findings for the Reductive Amination Synthesis of this compound (Illustrative)
| Simulation Parameter | Value/Description | Key Finding |
|---|---|---|
| Computational Method | QM/MM (DFT/AMBER) | The simulation would likely show that the formation of the iminium ion is the rate-determining step. |
| Solvent Model | Explicit (e.g., TIP3P water) | The solvent molecules would be observed to play a crucial role in stabilizing the charged intermediates. |
| Reducing Agent | Modeled as a hydride source | The trajectory of the hydride attack on the iminium ion could be visualized, confirming the stereochemical outcome. |
| Temperature | 298 K | The simulation would provide insights into the conformational flexibility of the piperazine ring during the reaction. |
Advanced Analytical Methodologies for Structural Elucidation and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, providing a direct count of the different carbon environments. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment. For 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. Carbons attached to electronegative atoms like nitrogen and oxygen typically resonate at a lower field (higher ppm values). libretexts.orgdocbrown.infolibretexts.org
Table 2: Hypothetical ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (sec-Butyl) | 11.5 |
| CH₃ (sec-Butyl) | 16.8 |
| CH₂ (sec-Butyl) | 26.2 |
| Piperazine (B1678402) C (adjacent to sec-Butyl-N) | 52.5 |
| Piperazine C (adjacent to Ethanol-N) | 53.8 |
| N-CH₂-CH₂OH | 59.5 |
| CH (sec-Butyl) | 60.1 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the molecular structure by establishing atom connectivity. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uk Cross-peaks in the COSY spectrum would confirm the spin systems within the sec-butyl and ethanol (B145695) fragments. For instance, the methine proton of the sec-butyl group would show correlations to both the adjacent methylene (B1212753) and methyl protons. Similarly, the two methylene groups of the ethanol substituent would show a cross-peak, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). pdx.edu It is a powerful tool for definitively assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak connects a specific proton signal on one axis to a specific carbon signal on the other.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. pdx.edu HMBC is vital for piecing together the different fragments of the molecule. Key correlations for confirming the structure of this compound would include:
A cross-peak between the methine proton of the sec-butyl group and the adjacent carbons of the piperazine ring.
Correlations between the methylene protons of the ethanol group and the carbons of the piperazine ring to which it is attached.
Correlations between piperazine protons and the carbons of the sec-butyl and ethanol substituents.
Solution-state NMR provides information on the time-averaged structure of a molecule. In contrast, solid-state NMR, often using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, analyzes the compound in its crystalline or amorphous solid state. This method is particularly valuable for studying conformational polymorphism—the ability of a compound to exist in different crystalline structures. For flexible molecules like piperazine derivatives, which can adopt various chair or boat conformations, solid-state NMR can identify the specific conformation present in the solid form and provide insights into intermolecular interactions within the crystal lattice. nih.gov
¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments are less sensitive than ¹H or ¹³C NMR. However, they provide unique information about the electronic environment of nitrogen atoms. In this compound, the two nitrogen atoms of the piperazine ring are in distinct chemical environments. One nitrogen is bonded to the sec-butyl group, while the other is bonded to the ethanol group. Consequently, a ¹⁵N NMR spectrum would be expected to show two separate signals, with their chemical shifts reflecting the different electronic effects of their respective alkyl substituents. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural components. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are pivotal in identifying the functional groups and skeletal structure of this compound.
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com The spectrum of this compound is characterized by specific absorption bands corresponding to its primary alcohol, tertiary amine, and aliphatic hydrocarbon moieties.
The presence of the ethanol group is confirmed by a prominent, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol. researchgate.net The C-O stretching vibration of the primary alcohol is expected to produce a strong peak in the 1050-1000 cm⁻¹ range. researchgate.net
The aliphatic C-H bonds of the butyl and piperazine ring components give rise to strong stretching vibrations between 3000 cm⁻¹ and 2800 cm⁻¹. Specifically, C-H stretching bands for piperazine derivatives are typically observed around 2950, 2915, and 2834 cm⁻¹. scispace.com The C-N stretching vibrations associated with the tertiary amines in the piperazine ring are expected to appear as medium to strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. niscpr.res.in
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch | Alcohol | Strong, Broad |
| 3000 - 2850 | C-H Stretch | Alkane (Butyl, Piperazine) | Strong |
| 1470 - 1450 | C-H Bend | Alkane (Butyl, Piperazine) | Medium |
| 1250 - 1020 | C-N Stretch | Tertiary Amine (Piperazine) | Medium - Strong |
| 1050 - 1000 | C-O Stretch | Primary Alcohol | Strong |
Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FT-IR may be strong in Raman, and vice-versa. This is particularly true for non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy is effective for characterizing the carbon skeleton. The C-C stretching vibrations of the piperazine ring and butyl group, which may be weak in the IR spectrum, are expected to produce distinct peaks in the Raman spectrum, typically in the 1200-800 cm⁻¹ region. niscpr.res.in The symmetric C-H stretching vibrations of the aliphatic groups also yield strong Raman signals. dergipark.org.tr Studies on piperazine itself show characteristic Raman peaks for C-C stretching around 1120 and 1049 cm⁻¹, and C-N bands at 1186, 1120, and 1049 cm⁻¹. niscpr.res.in The chair conformation of the piperazine ring, which is the most stable, can also be studied using Raman spectroscopy, as different conformations give rise to distinct spectral features. researchgate.net
Interactive Table: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3000 - 2850 | C-H Stretch | Alkane (Butyl, Piperazine) | Strong |
| 1470 - 1440 | C-H Bend | Alkane (Butyl, Piperazine) | Medium - Strong |
| 1200 - 1000 | C-N Stretch | Tertiary Amine (Piperazine) | Medium |
| 1200 - 800 | C-C Stretch | Alkane (Butyl, Piperazine) | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₀H₂₂N₂O, the calculated monoisotopic mass is 186.1732 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. HRMS has been successfully used to confirm the elemental composition of other complex piperazine derivatives. mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile molecules. nih.govresearchgate.net It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent base peak at an m/z corresponding to the protonated molecule.
Given the molecular weight of 186.294 g/mol , the [M+H]⁺ ion would appear at m/z 187.1805. The presence of two nitrogen atoms makes the molecule basic and thus easy to protonate. The fragmentation of this ion can be induced (e.g., via collision-induced dissociation or CID) to provide structural information. scielo.br Common fragmentation pathways for such a molecule would include:
Loss of the butyl group: Cleavage of the C-N bond connecting the sec-butyl group to the piperazine ring, resulting in a fragment ion.
Alpha cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the ethanol side chain.
Ring fragmentation: Cleavage of the piperazine ring itself.
Loss of water: Dehydration from the ethanol moiety. libretexts.orgdocbrown.info
Interactive Table: Predicted ESI-MS Fragments for this compound
| m/z (Predicted) | Proposed Ion/Fragment | Fragmentation Pathway |
| 187.1805 | [C₁₀H₂₃N₂O]⁺ | Protonated Molecule [M+H]⁺ |
| 169.1700 | [C₁₀H₂₁N₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 156.1492 | [C₈H₁₈N₂O]⁺ | Loss of CH₂CH₃ from the butyl group |
| 130.1281 | [C₆H₁₆N₂O]⁺ | Loss of the C₄H₉ (butyl) group |
| 101.1022 | [C₅H₁₃N₂]⁺ | Cleavage of the piperazine ring |
| 45.0335 | [C₂H₅O]⁺ | Cleavage at the ethanol C-C bond |
Crystallographic Analysis
Crystallographic techniques are indispensable for determining the solid-state structure of molecules. These methods provide definitive information on atomic arrangement, conformational preferences, and intermolecular interactions, which are critical for understanding the physicochemical properties of a compound.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate a three-dimensional electron density map, from which the positions of the individual atoms in the molecule can be determined.
For this compound, a successful SC-XRD analysis would provide unambiguous evidence of its molecular connectivity, the conformation of the piperazine ring, the orientation of the 2-butyl and ethanol substituents, and the stereochemistry at the chiral center of the 2-butyl group. Furthermore, the analysis reveals details of the crystal packing, including hydrogen bonding and other intermolecular interactions that govern the macroscopic properties of the solid.
A hypothetical data table summarizing the kind of information obtained from an SC-XRD experiment is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C10H22N2O |
| Formula Weight | 186.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95.0° |
| Volume | 1230.1 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.005 g/cm³ |
| R-factor | < 0.05 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a single crystal X-ray diffraction analysis.
Powder X-ray diffraction (XRPD) is a powerful technique used to identify crystalline phases and to analyze the purity of a bulk sample. Unlike SC-XRD, which requires a single crystal, XRPD is performed on a finely powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.
In the context of this compound, XRPD would be employed to:
Confirm the identity of a synthesized batch by comparing its XRPD pattern to a reference pattern.
Assess the crystalline purity of the bulk material.
Identify the presence of different polymorphic forms, which are different crystalline structures of the same compound that can have distinct physical properties.
Monitor solid-state transformations during processing or storage.
Chromatographic Methodologies for Purity and Isolation
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of individual components from a mixture. For the characterization of this compound, various chromatographic techniques are essential for determining its purity and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of chemical compounds. In an HPLC system, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.
For the analytical separation of this compound, a reversed-phase HPLC method would typically be developed. This would allow for the quantification of the compound and the detection of any impurities. Since piperazine derivatives may lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, enabling sensitive detection. jocpr.comresearchgate.net
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate pure compounds from a mixture. This is particularly useful for obtaining high-purity reference standards of this compound.
Below is an example of a hypothetical HPLC method for the analysis of this compound.
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid |
| Gradient | 10% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or after derivatization |
| Injection Volume | 10 µL |
Note: The data in this table is hypothetical and illustrates a typical starting point for method development.
Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. rsc.org A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel, and an eluent is used to move the components down the column at different rates.
In the synthesis of this compound, column chromatography would be a crucial step to remove unreacted starting materials, by-products, and other impurities. mdpi.com The choice of the stationary phase (e.g., silica gel or alumina) and the eluent system (a single solvent or a mixture of solvents) is optimized to achieve the best separation. The fractions collected from the column are then analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product.
Chemical Reactivity and Derivatization Studies of 2 4 2 Butyl Piperazin 1 Yl Ethanol
Reactivity at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms. In 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol, the nitrogen at position 4 is substituted with a 2-butyl group, and the nitrogen at position 1 is substituted with a 2-hydroxyethyl group. Both nitrogen atoms are tertiary amines. The lone pair of electrons on the N-1 nitrogen atom is available for nucleophilic attack, making it a primary site for further functionalization.
The N-1 atom of the piperazine ring can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction typically involves treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.
These reactions are fundamental in the synthesis of various piperazine-containing compounds. The transformation of piperazine into its N-alkyl analogs is commonly achieved through nucleophilic substitution on alkyl halides or sulfonates. mdpi.com The resulting quaternary ammonium salts often exhibit different solubility profiles and biological activities compared to the parent tertiary amine.
| Alkylating Agent | Product Name |
| Methyl Iodide | 1-(2-Hydroxyethyl)-1-methyl-4-(2-butyl)piperazin-1-ium iodide |
| Ethyl Bromide | 1-(2-Hydroxyethyl)-1-ethyl-4-(2-butyl)piperazin-1-ium bromide |
| Benzyl Chloride | 1-(2-Hydroxyethyl)-1-benzyl-4-(2-butyl)piperazin-1-ium chloride |
While the tertiary nitrogens in this compound cannot form stable amides or carbamates through direct acylation (which would require an N-H bond), the piperazine scaffold is a critical component in many amide- and carbamate-containing molecules. The synthesis of such derivatives typically starts from a mono-substituted piperazine precursor which is first acylated and then alkylated.
For context, if one were to start with a precursor like 1-(2-butyl)piperazine (B1272194), the secondary amine could readily react with various acylating agents:
Amide Formation : Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields N-acylpiperazines. Common coupling agents used for forming amide bonds with carboxylic acids and piperazine precursors include 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC). nih.gov
Carbamate Formation : Reaction with chloroformates (e.g., ethyl chloroformate) or isocyanates leads to the formation of carbamates. organic-chemistry.org Alternatively, a three-component coupling involving an amine, carbon dioxide, and a halide can produce carbamates under mild conditions. organic-chemistry.org
The resulting N-acylated or N-carbamoylated piperazine could then be alkylated at the other nitrogen with a suitable ethanol-containing electrophile to arrive at a final structure analogous to the subject compound.
| Reagent Class | Example Reagent | Product Type from Piperazine Precursor |
| Acyl Chloride | Acetyl Chloride | Amide |
| Chloroformate | Ethyl Chloroformate | Carbamate |
| Isocyanate | Phenyl Isocyanate | Urea Derivative (Carbamide) |
| Carboxylic Acid + Activator | Acetic Acid + EDCI | Amide |
Triazenes are compounds containing the diazeneamino group (R-N=N-N(R')-R''). The formation of a stable triazene (B1217601) typically requires the reaction of a diazonium salt with a primary or secondary amine. The tertiary nitrogens present in this compound are not suitable for direct conversion into a stable triazene via this common pathway, as they lack the necessary N-H proton.
However, triazene-containing heterocyclic systems can be synthesized through various routes. For instance, aminopyrazoles can be diazotized and cyclized to form pyrazolo[3,4-d] nih.govsolubilityofthings.comglobalscitechocean.com-3H-triazine derivatives. beilstein-journals.org A general method for triazene synthesis involves the diazotization of an aromatic amine using sodium nitrite (B80452) and acid, followed by coupling of the resulting diazonium salt with a secondary amine. If a piperazine precursor with a free N-H group were used, it could participate in such a coupling reaction to yield a piperazinyl-substituted triazene.
Reactions Involving the Ethanol (B145695) Hydroxyl Group
The primary hydroxyl (-OH) group on the ethanol side chain is a versatile functional group that can undergo a variety of classical alcohol reactions, including esterification and etherification. These reactions allow for the modification of the compound's polarity, steric bulk, and hydrogen-bonding capabilities.
The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with a more reactive acylating agent like an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
| Carboxylic Acid / Derivative | Product Name |
| Acetic Acid | 2-[4-(2-Butyl)-piperazin-1-yl]ethyl acetate |
| Propanoic Acid | 2-[4-(2-Butyl)-piperazin-1-yl]ethyl propanoate |
| Benzoic Acid | 2-[4-(2-Butyl)-piperazin-1-yl]ethyl benzoate |
| Acetyl Chloride | 2-[4-(2-Butyl)-piperazin-1-yl]ethyl acetate |
The hydroxyl group can also be converted into an ether. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves two steps: first, the deprotonation of the alcohol using a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. Second, the alkoxide is reacted with an alkyl halide or sulfonate in an SN2 reaction to form the ether linkage.
Etherification of reactive olefins, such as 2-methyl-2-butene, with ethanol can be catalyzed by strongly acidic resins to produce fuel oxygenates like tert-amyl ethyl ether (TAEE). researchgate.net While the mechanism is different, it highlights the reactivity of the ethanol moiety. For the title compound, direct alkylation of the hydroxyl group under acidic conditions is less common due to the potential for side reactions at the basic piperazine nitrogens. Therefore, the Williamson synthesis provides a more controlled route to ether derivatives.
| Alkylating Agent | Base | Product Name |
| Methyl Iodide | Sodium Hydride (NaH) | 1-(2-Methoxyethyl)-4-(2-butyl)piperazine |
| Ethyl Bromide | Sodium Hydride (NaH) | 1-(2-Ethoxyethyl)-4-(2-butyl)piperazine |
| Benzyl Bromide | Sodium Hydride (NaH) | 1-(2-(Benzyloxy)ethyl)-4-(2-butyl)piperazine |
Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol group in this compound is a key site for synthetic modification, allowing for its oxidation to either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Oxidation to 2-[4-(2-Butyl)-piperazin-1-yl]-ethanal (Aldehyde):
The selective oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several established methods are applicable for this transformation. These include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, and the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM). Another effective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and high efficiency.
The presence of the two tertiary amine groups within the piperazine ring necessitates careful selection of the oxidizing agent and conditions to avoid potential N-oxidation as a side reaction. Reagents that operate under neutral or slightly basic conditions are generally preferred.
Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent/Method | Typical Conditions | Notes |
|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | Mild conditions, high yields. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Anhydrous conditions are crucial. |
Oxidation to 2-[4-(2-Butyl)-piperazin-1-yl]-acetic acid (Carboxylic Acid):
For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972) (Jones oxidation).
It is important to consider that the strongly acidic or basic conditions of these reactions could potentially lead to side reactions involving the piperazine ring. For instance, under strongly acidic conditions, the nitrogen atoms of the piperazine ring will be protonated, which might affect the solubility and reactivity of the molecule.
Table 2: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids
| Reagent/Method | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat; then H₃O⁺ | Strong oxidant, can cleave C-C bonds under harsh conditions. |
Transformations of the Butyl Side Chain
The 2-butyl group attached to the N4 position of the piperazine ring offers another site for chemical modification, allowing for the introduction of new functional groups.
Halogenation:
Direct halogenation of the butyl side chain can be achieved through free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) and involves the use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for allylic or benzylic halogenation, or elemental halogens (Cl₂, Br₂) for alkane halogenation. The selectivity of this reaction on a simple alkyl chain can be low, potentially leading to a mixture of mono- and poly-halogenated products at different positions on the butyl chain. The reactivity of the different C-H bonds on the butyl group (primary vs. secondary) will influence the product distribution, with tertiary C-H bonds being the most reactive, followed by secondary and then primary.
Introduction of Unsaturation:
An unsaturated bond can be introduced into the butyl side chain, typically following a halogenation step. This is commonly achieved through an elimination reaction. For example, a halogenated butylpiperazine derivative can be treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), to induce dehydrohalogenation and form a double bond. The position of the double bond will depend on the position of the halogen and the application of Zaitsev's or Hofmann's rule, which can be influenced by the steric bulk of the base.
Structure-Activity Relationship (SAR) Analysis from a Chemical Perspective
The piperazine scaffold is a common motif in many biologically active compounds. The substituents on the piperazine ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors. nih.gov The nature of the substituents on these nitrogens can modulate their basicity and steric environment, thereby affecting these interactions.
N1-Substituent (Ethanol Group): Modification of the ethanol group, for instance, by oxidation to an aldehyde or a carboxylic acid, introduces different functionalities that can engage in a variety of molecular interactions. An aldehyde can act as a hydrogen bond acceptor, while a carboxylic acid can be a hydrogen bond donor and acceptor, and can also participate in ionic interactions when deprotonated.
Studies on various piperazine derivatives have shown that even small changes in the N-substituents can lead to significant differences in biological activity. For example, in a series of piperazine-based compounds, the length and nature of the alkyl chain at the N4 position were found to be critical for receptor affinity. acs.org
Structural modifications to this compound can have a predictable impact on its chemical reactivity.
Electronic Effects: The substituents on the piperazine nitrogens can influence their nucleophilicity and basicity. The electron-donating nature of the alkyl groups (butyl and ethanol) increases the electron density on the nitrogen atoms, enhancing their nucleophilicity. Modification of these substituents can alter this electronic profile. For instance, replacing the butyl group with an electron-withdrawing group would decrease the basicity of the N4 nitrogen. A quantitative structure-activity relationship (QSAR) analysis of aryl alkanol piperazine derivatives has shown that electronic descriptors like the highest occupied molecular orbital (HOMO) energy can correlate with their biological activity. nih.gov
Steric Effects: The steric bulk of the substituents on the piperazine ring can influence the accessibility of the nitrogen atoms and other reactive sites. For example, a bulky substituent at the N4 position could hinder the approach of reagents to the N1 nitrogen or the adjacent ethanol group. Similarly, the conformation of the piperazine ring, which is typically a chair conformation, can be influenced by the size and nature of its substituents, which in turn can affect its reactivity. acs.org
Future Research Directions and Advanced Applications in Organic Synthesis
Development of Novel Building Blocks for Complex Molecular Architectures
The structure of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol is well-suited for its use as a sophisticated building block in the synthesis of more complex molecules. The piperazine (B1678402) core provides a rigid, chair-like conformation that can be exploited to control the spatial arrangement of appended functional groups. rsc.org This conformational rigidity is a valuable attribute in the design of molecules intended to interact with specific biological targets. researchgate.net
Future research can focus on leveraging the two distinct functional handles of the molecule:
The Hydroxyethyl (B10761427) Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions. This allows for the covalent attachment of the molecule to other scaffolds, polymers, or surfaces.
The Piperazine Nitrogens: While both nitrogens are substituted, the ring can be incorporated into larger macrocyclic structures or used as a linker unit connecting different molecular fragments. The specific substitution pattern influences the molecule's lipophilicity and basicity, properties that can be fine-tuned in derivative synthesis. nih.gov
The application of piperazine derivatives as building blocks has been demonstrated in the creation of novel anticancer agents and materials with unique photophysical properties. rsc.orgnih.gov For instance, piperazine-conjugated structures are known to exhibit significant antitumor activity. nih.gov By strategically modifying and incorporating this compound, chemists can develop libraries of complex derivatives for screening in drug discovery programs or for the construction of supramolecular assemblies. researchgate.net
Computational Design and Prediction of Novel this compound Analogues
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive empirical synthesis and testing. nih.gov In the context of this compound, computational methods can be employed to design and predict the properties of novel analogues for various applications.
Molecular docking simulations can be used to predict how analogues of the parent compound might bind to specific biological targets, such as G-protein coupled receptors or enzymes, where the piperazine scaffold is a known pharmacophore. nih.govnih.gov By systematically modifying the butyl and hydroxyethyl substituents in silico, researchers can identify derivatives with potentially enhanced binding affinity or improved selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of designed analogues. nih.gov These studies establish a mathematical correlation between the chemical structure of the compounds and their biological activity or physicochemical properties. This allows for the prediction of activity for yet-unsynthesized molecules, guiding synthetic efforts toward the most promising candidates.
Below is a hypothetical table illustrating how computational tools could be used to evaluate designed analogues.
| Analogue | Modification from Parent Compound | Predicted Binding Affinity (Ki, nM) to Target X | Predicted LogP | Synthetic Feasibility Score (1-5) |
|---|---|---|---|---|
| Parent Compound | N/A (Baseline) | 150 | 1.8 | 5 |
| Analogue 1 | Replace 2-Butyl with Cyclohexyl | 85 | 2.5 | 4 |
| Analogue 2 | Oxidize Ethanol (B145695) to Carboxylic Acid | 120 | 1.2 | 5 |
| Analogue 3 | Replace Ethanol with 3-Hydroxypropyl | 145 | 1.9 | 4 |
| Analogue 4 | Add Fluoro group to Butyl chain | 95 | 2.0 | 3 |
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. msu.eduresearchgate.net Future research into this compound should include the development of more sustainable and environmentally benign synthetic routes.
Key areas for applying green chemistry principles include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts. msu.edu Traditional multi-step syntheses often have low atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or developing solvent-free reaction conditions. nih.govmdpi.com The synthesis of some piperazine derivatives has been successfully demonstrated using ethanol as a solvent. nih.govmdpi.com
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. nih.gov This includes biocatalysis, which uses enzymes to perform chemical transformations with high selectivity under mild conditions, and photoredox catalysis, which uses light to drive chemical reactions. mdpi.commdpi.com
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemical sources. nih.gov
A comparative analysis of a traditional versus a potential green synthetic route for a key N-alkylation step in the synthesis of the target compound is presented below.
| Metric | Traditional Route (e.g., Alkyl Halide) | Potential Green Route (e.g., Reductive Amination) | Green Advantage |
|---|---|---|---|
| Starting Materials | 1-(2-Hydroxyethyl)piperazine + 2-Bromobutane (B33332) | 1-(2-Hydroxyethyl)piperazine + Butan-2-one | Avoids use of alkyl halides. |
| Reagents | Stoichiometric base (e.g., K2CO3) | Catalytic reducing agent (e.g., H2/Pd-C) | Catalytic process reduces waste. nih.gov |
| Solvent | Acetonitrile (B52724) or DMF | Ethanol or Methanol (B129727) mdpi.com | Use of safer, more benign solvents. mdpi.com |
| Byproducts | Inorganic salts (e.g., KBr) | Water | Benign byproduct, higher atom economy. msu.edu |
| Energy Input | Often requires heating for extended periods | Can often proceed at lower temperatures and pressures | Potential for reduced energy consumption. |
By focusing on these areas, future research can ensure that the synthesis and application of this compound and its derivatives are not only scientifically advanced but also environmentally responsible. researchgate.net
Q & A
Q. Table 1: Common Synthetic Parameters
How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are critical:
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., ethanol -OH signal at δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolves piperazine ring conformation and substituent orientation (e.g., bond angles: C–N–C ~111° in piperazine) .
- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water) .
What are the standard protocols for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Tight containers under inert gas (N/Ar) at controlled room temperature (20–25°C), protected from light to prevent oxidation .
- Safety : Use PPE (gloves, goggles) due to potential eye irritation (GHS classification: H319). In case of exposure, rinse eyes with water for 15 minutes .
Advanced Research Questions
How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying temperatures/pH .
- Isotopic Labeling : Use O-labeled ethanol to trace nucleophilic substitution pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. Table 2: Key Reaction Pathways
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO in HO | Ethanoic acid derivative |
| Reductive Amination | NaBH in MeOH | Secondary amine derivatives |
How can contradictory data in crystallographic vs. spectroscopic analyses be resolved?
Methodological Answer:
- Multi-Technique Validation : Compare X-ray data (e.g., C–N bond lengths: ~1.45 Å ) with NMR coupling constants ( for piperazine ring protons).
- Dynamic Effects : Account for conformational flexibility in solution (e.g., piperazine chair-to-chair inversion) using variable-temperature NMR .
What strategies are effective for studying the compound’s biological activity?
Methodological Answer:
- Enzyme Assays : Test inhibitory effects on targets like kinases or GPCRs using fluorescence polarization .
- Molecular Docking : AutoDock Vina to predict binding affinities with protein active sites (e.g., piperazine interactions with hydrophobic pockets) .
- ADMET Profiling : In vitro assays for permeability (Caco-2 cells) and metabolic stability (microsomal incubation) .
How can degradation products be identified under varying environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
